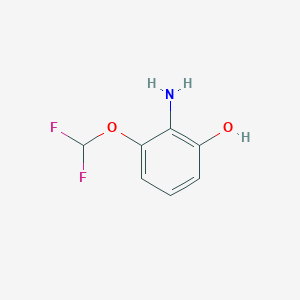

2-Amino-3-(difluoromethoxy)phenol

Description

2-Amino-3-(difluoromethoxy)phenol is a fluorinated aromatic compound featuring an amino group and a difluoromethoxy substituent on adjacent positions of a phenol ring. Its synthesis typically involves condensation reactions, such as the Schiff base formation between 4-methylbenzene-1,2-diamine and 4-(difluoromethoxy)-2-hydroxybenzaldehyde in ethanol . This compound exhibits unique photophysical properties, including fluorescence emission at 524 nm (excitation at 378 nm), making it a sensitive and selective fluorescent sensor for Mg²⁺ ions via a 1:1 stoichiometric complex . The optimal pH range for its functionality is pH 7–8, confirmed through EDTA titration and pH-dependent studies . Its structural and electronic characteristics position it as a valuable intermediate in coordination chemistry and analytical applications.

Properties

IUPAC Name |

2-amino-3-(difluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2/c8-7(9)12-5-3-1-2-4(11)6(5)10/h1-3,7,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKAZMKFINZHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(difluoromethoxy)phenol typically involves the introduction of the difluoromethoxy group onto a phenol derivative. One common method is the reaction of 2-amino-3-hydroxyphenol with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(difluoromethoxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(difluoromethoxy)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(difluoromethoxy)phenol involves its interaction with various molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and phenol groups can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Photophysical and Reactivity Insights

- Fluorescence Sensitivity: The amino-phenol derivative (this compound) demonstrates Mg²⁺-specific fluorescence enhancement, attributed to the electron-withdrawing difluoromethoxy group stabilizing the excited state and enabling metal coordination . In contrast, chloro-substituted analogs (e.g., compound 3 and 6 in ) exhibit higher emission maxima due to enhanced conjugation or heavy atom effects .

- Steric and Electronic Effects: Bulky substituents, such as in 5-Amino-2-(3-ethyl-2,2-dimethylpentan-3-yl)-4-fluoro-phenol, reduce solubility and hinder coordination with metal ions, limiting fluorescence applications . Pyridine-based derivatives (e.g., 6-chloro-2-(difluoromethoxy)-3-nitropyridine) show altered reactivity due to the aromatic nitrogen and electron-deficient nitro group .

Biological Activity

2-Amino-3-(difluoromethoxy)phenol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an amino group at the 2-position and a difluoromethoxy substituent at the 3-position on a phenolic ring. Its molecular formula is , which contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Binding : It can bind to receptors, altering their activity and influencing physiological processes such as inflammation and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

- Anticancer Potential : There is ongoing research into its potential as an anticancer agent, particularly in inhibiting tumor cell growth through various mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study investigating the compound's antioxidant properties demonstrated that it effectively reduced oxidative stress markers in vitro, suggesting its potential use in functional food applications .

| Study | Findings | Implications |

|---|---|---|

| Antioxidant Activity | Significant reduction in DPPH radical scavenging activity | Potential for use in dietary supplements |

| Enzyme Inhibition | Inhibition of cyclooxygenase (COX) enzymes | Possible application in anti-inflammatory therapies |

| Anticancer Activity | Induced apoptosis in cancer cell lines | Further investigation needed for therapeutic development |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-3-(hydroxymethyl)phenol | C7H9NO2 | Lacks difluoromethoxy group; lower reactivity |

| 2-Amino-5-(difluoromethoxy)phenol | C8H9F2NO2 | Similar structure; different position of functional groups may influence biological interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.